molecular formula C16H21N5O2S2 B11247371 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(m-tolyl)acetamide

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B11247371
M. Wt: 379.5 g/mol
InChI Key: GDMGTJYZGDBLNO-UHFFFAOYSA-N
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Description

2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, introduction of the tert-butylcarbamoyl group, and subsequent coupling with the appropriate acetamide derivative. Common reagents used in these reactions include thionyl chloride, tert-butyl isocyanate, and various coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the acetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding thiol or amine derivatives.

Scientific Research Applications

2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: Thiadiazole derivatives are known for their pesticidal properties. This compound may be explored for its potential use as a pesticide or herbicide.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The tert-butylcarbamoyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific properties such as enhanced stability, bioavailability, and the ability to interact with a wide range of biological targets

Properties

Molecular Formula

C16H21N5O2S2

Molecular Weight

379.5 g/mol

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H21N5O2S2/c1-10-6-5-7-11(8-10)17-12(22)9-24-15-21-20-14(25-15)18-13(23)19-16(2,3)4/h5-8H,9H2,1-4H3,(H,17,22)(H2,18,19,20,23)

InChI Key

GDMGTJYZGDBLNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C

Origin of Product

United States

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